molecular formula C9H12O B1585114 2,4-Dimethylanisole CAS No. 6738-23-4

2,4-Dimethylanisole

Cat. No. B1585114
CAS RN: 6738-23-4
M. Wt: 136.19 g/mol
InChI Key: UJCFZCTTZWHRNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethylanisole involves the use of nitrate and phosphotungstic acid as solutes and deionized water as a solvent . Activated carbon is added to the salt solution, which is then magnetically stirred for 6 hours . The moisture is evaporated in a water bath, and the mixture is oven-dried at a temperature of 110°C . The resulting product is an MxOy-HPA/C (M is Cu, Fe, Co, or Ni) type solid acid catalyst .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylanisole is represented by the SMILES string COc1ccc©cc1C . The InChI key for this compound is UJCFZCTTZWHRNL-UHFFFAOYSA-N . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The internal rotations of two methyl groups of 2,4-Dimethylanisole have been analyzed and modeled using a newly developed computer code . This analysis revealed internal rotation tunneling quintets with splittings of up to several gigahertz . The V3 potential barriers are 441.139 (23) cm−1 and 47.649 (30) cm−1 for the o- and p-methyl groups, respectively .


Physical And Chemical Properties Analysis

2,4-Dimethylanisole is a colorless liquid with a refractive index n20/D of 1.514 (lit.) . It has a boiling point of 191°C (lit.) and a density of 0.973 g/mL at 25°C (lit.) .

Scientific Research Applications

Application 1: Microwave Spectroscopy

  • Summary of the Application: 2,4-Dimethylanisole is used in the field of microwave spectroscopy to study the internal rotations of its two methyl groups .
  • Methods of Application: The internal rotations were analyzed and modeled using a newly developed computer code, adapted for fitting the high-resolution torsion-rotation spectra of molecules with two or more methyl rotors . The spectrum was measured using a pulsed molecular jet Fourier transform microwave spectrometer operating in the frequency range of 2.0–26.5 GHz .
  • Results or Outcomes: The study revealed internal rotation tunneling quintets with splittings of up to several gigahertz. The V3 potential barriers are 441.139 (23) cm−1 and 47.649 (30) cm−1 for the o- and p-methyl groups, respectively .

Application 2: Solvolysis and Photolysis Studies

  • Summary of the Application: 2,4-Dimethylanisole has been used to study the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1 and the photolysis of charge transfer complex of 2,4-dimethylanisole with tetranitromethane .
  • Methods of Application: The specific methods of application or experimental procedures for these studies are not detailed in the available sources .
  • Results or Outcomes: The specific results or outcomes of these studies are not detailed in the available sources .

Safety And Hazards

2,4-Dimethylanisole is combustible and harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Further experiments on related systems and additional theoretical models are called for, as ab initio calculations at the MP2 level did not reproduce the low torsional barriers . This calls for more research into the internal rotations of two methyl groups of 2,4-Dimethylanisole .

properties

IUPAC Name

1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFZCTTZWHRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217733
Record name 2,4-Dimethylanisole
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; spicy, herbaceous aroma
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2,4-dimethylbenzene
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Solubility

slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name 1-Methoxy-2,4-dimethylbenzene
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Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.967
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2,4-Dimethylanisole

CAS RN

6738-23-4
Record name 2,4-Dimethylanisole
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Record name 2,4-Dimethylanisole
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Record name 6738-23-4
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Record name 2,4-Dimethylanisole
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Record name 2,4-dimethylanisole
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Record name 2,4-DIMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1B5L4GK6
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Record name 1-Methoxy-2,4-dimethylbenzene
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URL http://www.hmdb.ca/metabolites/HMDB0032149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2,4-dimethylphenol (7.5 g, 0.062 mol) and anhydrous potassium carbonate (25.4 g, 0.18 mol) were dissolved into DMF (75 mL) and then iodomethane (8.83 g, 0.062 mol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 7.11 g of the product (85%) by column chromatography.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
L Ferres, W Stahl, HVL Nguyen - The Journal of Chemical Physics, 2019 - pubs.aip.org
Low barriers to internal rotations are especially challenging for both the experimental and theoretical determinations because they result in large tunneling splittings which are hard to …
Number of citations: 18 pubs.aip.org
E Kose - Journal of Molecular Structure, 2021 - Elsevier
The spectroscopic features, reactive natures, molecular docking, and electronic properties of anisole and six dimethylanisoles (DMAs) are investigated thoroughly to have insight into …
Number of citations: 3 www.sciencedirect.com
RC Runnebaum, T Nimmanwudipong, RR Limbo… - Catalysis letters, 2012 - Springer
The conversion of 4-methylanisole, a prototypical bio-oil compound, was catalyzed by Pt/Al 2 O 3 , Pt/SiO 2 -Al 2 O 3 , or HY zeolite at 573 K and atmospheric pressure. More than a …
Number of citations: 50 link.springer.com
F Chen, S Yu, X Dong, S Zhang - Industrial & engineering …, 2011 - ACS Publications
Herein, we reported the efficiently catalytic synthesis of 2,4-dimethylanisole with electrochemically selective oxidation of m-xylene in methanol under mild conditions. The catalysts of SO …
Number of citations: 3 pubs.acs.org
RC Fuson, FE Mumford - Journal of the American Chemical …, 1951 - ACS Publications
CH3/\cH2CH= CH2 and Wáchterowitz, 3 that the benzoylgroup intro-duced into 2, 4-dimethylanisole by the method of Friedel and Crafts is situated in a position meta to the methoxyl …
Number of citations: 1 pubs.acs.org
SF Martin, SR Desai - The Journal of Organic Chemistry, 1978 - ACS Publications
Registry No.—1, 1455-07-8; 2,121-45-9; 3, 28715-70-0; 8,100-68-5; anisóle, 100-66-3; 1, 4-dimethoxybenzene, 150-78-7; methyl o-methoxybenzoate, 606-45-1; 2, 4-dimethylanisole, …
Number of citations: 19 pubs.acs.org
A Thibblin - The Journal of Organic Chemistry, 1993 - ACS Publications
The specific acid-catalyzed hydrolysis of 3, 6-dimethoxy-3, 6-dimethyl-l, 4-cyclohexadiene (1) in 25 vol% acetonitrile in water at 25 C provides 2, 4-dimethylphenoI (2a), 2, 5-…
Number of citations: 16 pubs.acs.org
DJ Timmerman-Vaughan - Acta Chemica Scandinavica, 1997 - actachemscand.org
Results General. The photochemical experiments were performed with filtered light (cut-off 435 nm, 5 cm water IR-filter, from a 300 W incandescent lamp) as described before, 6 and …
Number of citations: 6 actachemscand.org
YS Liu, GG Ying, A Shareef… - Environmental …, 2011 - CSIRO Publishing
Environmental context The environmental fate of a particular contaminant can be influenced by the presence of other chemicals. It is shown that the photodegradation in water of …
Number of citations: 74 www.publish.csiro.au
H Curtis, BFG Johnson, GR Stephenson - Journal of the Chemical …, 1985 - pubs.rsc.org
The mixture of tricarbonyliron complexes produced from 1-methoxy-2,4-dimethylcyclohexa-1,4- diene was converted by CF3CO2H into a single product, tricarbonyl(1–5-η-2,4-…
Number of citations: 5 pubs.rsc.org

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